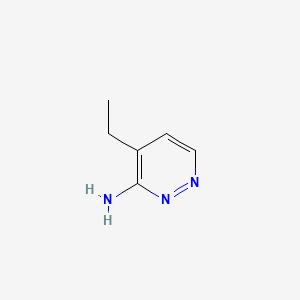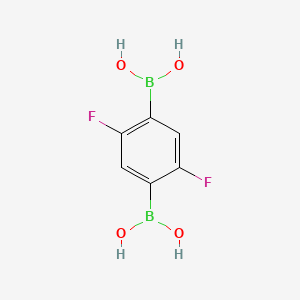
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy, also known as TEMPO, is a stable organic free radical that has been widely used in various scientific research applications. TEMPO has a unique structure that makes it an ideal candidate for many chemical reactions. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable organic free radical that can undergo one-electron oxidation or reduction. It can react with various reactive species, including oxygen, nitrogen, and carbon-centered radicals. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy can also form stable adducts with various molecules, including alcohols, amines, and thiols. The mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is complex and depends on the reaction conditions and the nature of the reactive species.
Biochemische Und Physiologische Effekte
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress in various cell types, including neurons and cardiomyocytes. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been shown to have anti-cancer properties and can induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable free radical that can be easily stored and transported. Its synthesis method is relatively simple and can be easily scaled up for industrial applications. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is also versatile and can be used in various chemical reactions. However, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy also has some limitations, including its reactivity with various molecules and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy. One direction is the development of new synthesis methods for 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy and its derivatives. Another direction is the study of the mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy in various biological systems. The use of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy and its derivatives in drug delivery systems is also an area of future research. Finally, the development of new applications for 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy in organic synthesis, polymer chemistry, and biochemistry is an area of active research.
Conclusion:
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable organic free radical that has been extensively studied for its biochemical and physiological effects. Its synthesis method is relatively simple, and it has been widely used in various scientific research applications. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, it also has some limitations, including its reactivity with various molecules and its potential toxicity at high concentrations. There are several future directions for the study of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy, including the development of new synthesis methods, the study of its mechanism of action, and the development of new applications in organic synthesis, polymer chemistry, and biochemistry.
Synthesemethoden
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine-1-oxyl (3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxyH) using various oxidizing agents. The most commonly used oxidizing agent is sodium hypochlorite (NaClO), which can be easily obtained and is relatively cheap. Other oxidizing agents that have been used for the synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy include manganese dioxide (MnO2), potassium permanganate (KMnO4), and lead tetraacetate (Pb(OAc)4). The synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a simple and straightforward process that can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been extensively used in various scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. In organic synthesis, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a catalyst for the oxidation of alcohols to aldehydes or ketones. It has also been used as a mediator for the oxidation of primary amines to nitro compounds. In polymer chemistry, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a radical initiator for the polymerization of various monomers. In biochemistry, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a spin label for the study of protein structure and dynamics.
Eigenschaften
CAS-Nummer |
113872-32-5 |
|---|---|
Produktname |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Molekularformel |
C8H14NO3 |
Molekulargewicht |
172.204 |
IUPAC-Name |
4-$l^{1} |
InChI |
InChI=1S/C8H14NO3/c1-7(2)5-12-6(10)8(3,4)9(7)11/h5H2,1-4H3 |
InChI-Schlüssel |
DFPUSOQEKJCDQA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1[O])(C)C)C |
Synonyme |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



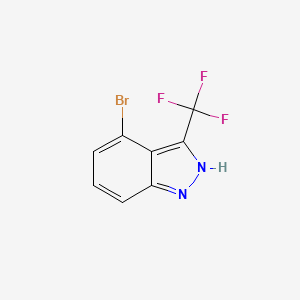
![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)
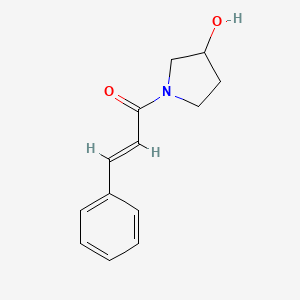
![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)
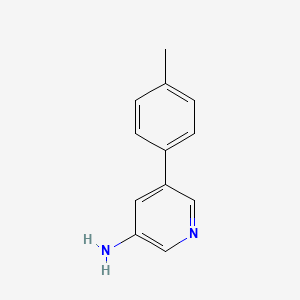

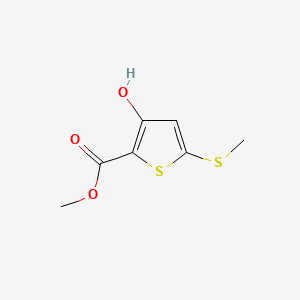
![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)
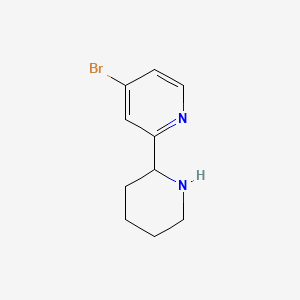
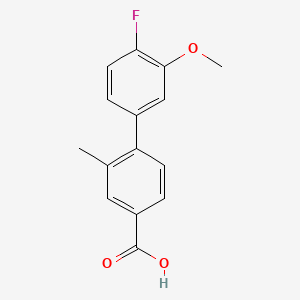
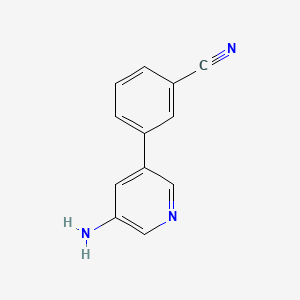
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)
